Indium monoiodide

Vue d'ensemble

Description

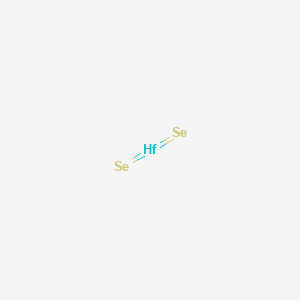

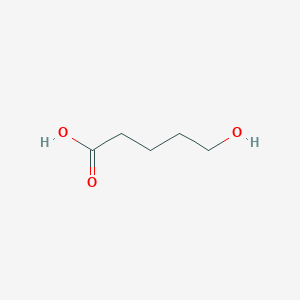

Indium monoiodide, also known as Indium (I) iodide, is an inorganic compound with the formula InI. It is used as a reagent to propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare Indium-containing complexes .

Synthesis Analysis

Indium monoiodide can be prepared from constituent elements and refined by fractional distillation . Partition coefficients in liquid-vapor systems for difficult-to-separate impurities, namely, antimony (0.9), lead (1.8), gallium (0.4), and iron (0.6), have been determined .Molecular Structure Analysis

Indium monoiodide has a linear formula of InI . Its molecular weight is 241.72 . The molecular structure of Indium monoiodide is orthorhombic, space group Cmcm .Chemical Reactions Analysis

Indium monoiodide has been discovered and used as a reagent to propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare Indium-containing complexes .Physical And Chemical Properties Analysis

Indium monoiodide is anhydrous and comes in the form of beads . It has a 99.999% trace metals basis and ≤15.0 ppm Trace Metal Analysis .Applications De Recherche Scientifique

Material for Radiation Detectors and Infrared Photonics : Indium monoiodide and its derivatives are of interest as materials for radiation detectors and infrared photonics. This is highlighted by their properties and applications in physical and chemical systems, including metal halide lamps (Fedorov, Popov, & Simoneaux, 2017).

Alternative to Hazardous Mercury in Lighting : Indium monoiodide has been proposed as a suitable alternative to mercury in compact fluorescent lamps (CFLs), demonstrating comparable luminous efficacy. Its use in electrodeless, low-pressure lamps, driven with surface waves, showcases its potential as a safer and efficient lighting option (Ögün, Kaiser, Kling, & Heering, 2015).

Preparation and Purification : The process of preparing indium monoiodide from constituent elements and its refining through fractional distillation has been studied. This includes understanding the partition coefficients for impurities like antimony, lead, gallium, and iron (Gasanov, Lobachev, Kuznetsov, & Fedorov, 2015).

Applications in Organic Synthesis : Indium metal and indium halides, including indium monoiodide, have significant applications in organic synthesis. These involve various indium-mediated reactions and the use of indium halides as catalysts (Ranu, 2000).

Ratiometric Fluorescent Detection of Indium : The development of a fluorescent probe based on phosphoserine for the ratiometric detection of indium(III) ions demonstrates indium's relevance in analytical chemistry. This application is important given indium's widespread use in electronic devices and its potential toxicities (Mehta, Hwang, Park, & Lee, 2018).

Preparation of Reactive Indium Metal : Highly reactive indium powder can be prepared through alkali metal reduction of indium salts, which reacts with alkyl iodides and iodine to give various indium iodides including indium monoiodide (Chao, Rieke, & Kenan, 1974).

Wetting Angles on Different Substrates : Research has been conducted on the wetting angles of molten indium monoiodide on various substrates, providing insight into its physical properties and potential applications in materials science (Cröll, Markert, Volz, & Ostrogorsky, 2017).

Catalysis in Organic Reactions : Indium(I) iodide has been found to catalyze the alpha-addition of alpha-methylallylboronate to N-acylhydrazones, showing its utility in synthetic organic chemistry (Kobayashi, Konishi, & Schneider, 2008).

Photoionization Studies : The study of photoionization of vapor phase indium monoiodide has provided insights into its physical properties and potential applications in photophysics and photochemistry (Geohegan, McCown, & Eden, 1984).

Study of Indium's Environmental and Biological Impact : Research on indium's cycling in the environment, its toxicity, and its behavior in biological systems, including the testicular tissues, provides critical information for understanding the safe use and disposal of indium and its compounds (Maghraoui Samira et al., 2011).

Safety And Hazards

Indium monoiodide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child .

Orientations Futures

Indium monoiodide single crystals are a promising material for room temperature γ-ray and X-ray detectors due to the high average Z number of 51 and the large bandgap (2 eV) of the material . It has also been proposed as an IR optical and acoustooptical material, as well as a gas sensor and photovoltaic material .

Propriétés

IUPAC Name |

iodoindium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.In/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVZCYAIUZHXGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[In]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InI, IIn | |

| Record name | indium(I) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.722 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(I) iodide | |

CAS RN |

13966-94-4 | |

| Record name | Indium iodide (InI) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13966-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium monoiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013966944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.